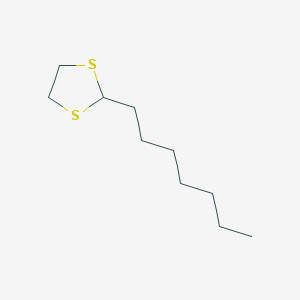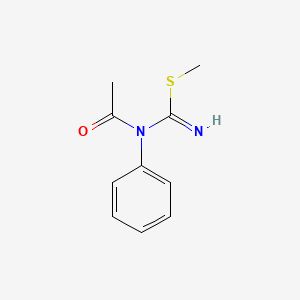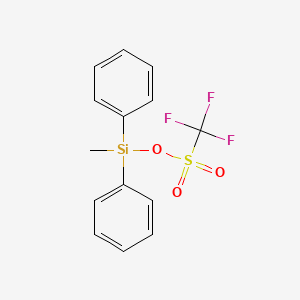![molecular formula C10H14N4O B14358560 N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide CAS No. 94704-83-3](/img/no-structure.png)
N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydrazinylmethylidene group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide typically involves the reaction of 3-aminobenzylamine with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazinylmethylidene derivatives.
Aplicaciones Científicas De Investigación
N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide
- N-(4-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide
- N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)propionamide
Uniqueness
This compound is unique due to its specific hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .
Propiedades
| 94704-83-3 | |
Fórmula molecular |
C10H14N4O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
N-[3-[(hydrazinylmethylideneamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H14N4O/c1-8(15)14-10-4-2-3-9(5-10)6-12-7-13-11/h2-5,7H,6,11H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
CTCHKOZDESJFSD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)CN=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






